Cas no 2172194-91-9 (1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid)
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid
- 1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid
- 2172194-91-9
- EN300-1507490
-
- Inchi: 1S/C27H32N2O5/c1-18(8-6-13-24(30)28-17-27(25(31)32)14-7-15-27)29-26(33)34-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,18,23H,6-8,13-17H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: KPCDEWJYHLWFGQ-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(CCCC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 105Ų
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1507490-0.05g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-0.1g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-0.25g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-0.5g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-1.0g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-2.5g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-5.0g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-10.0g |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1507490-50mg |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1507490-100mg |
1-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172194-91-9 | 100mg |
$2963.0 | 2023-09-27 |
1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid
Professional Introduction to Compound with CAS No. 2172194-91-9 and Product Name: 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid
Compound with the CAS number 2172194-91-9 and the product name 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the 9H-fluoren-9-ylmethoxycarbonyl moiety and the hexanamidomethyl substituent, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the fluoren-9-ylmethoxycarbonyl group, a well-known protecting group in peptide chemistry, suggests that this compound may be utilized in the synthesis of peptide mimetics or other bioactive molecules. The cyclobutane ring in the molecular structure introduces rigidity, which can influence the compound's pharmacokinetic properties and binding affinity to biological targets.
Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds with novel scaffolds, such as those containing cyclobutane moieties, often exhibit unique biological activities that are not observed with more conventional structures. The 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid molecule is a prime example of how incorporating such structural elements can lead to the development of innovative therapeutic agents.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. Studies have shown that molecules containing fluorene derivatives can interact with specific enzymes and receptors, leading to altered cellular signaling. The hexanamidomethyl group further enhances this potential by providing a flexible linker that can be tailored to optimize binding interactions. This dual functionality makes the compound a promising candidate for further investigation in preclinical studies.
The application of computational methods has been instrumental in understanding the behavior of complex molecules like 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid. Molecular docking simulations have revealed that this compound can bind to various protein targets with high affinity. These simulations have also provided insights into the binding mechanism, which is crucial for designing derivatives with improved pharmacological properties. The use of advanced computational tools has accelerated the drug discovery process and has enabled researchers to make more informed decisions regarding lead optimization.
In addition to its potential therapeutic applications, this compound has shown promise in material science applications. The rigid cyclobutane ring and the presence of multiple functional groups make it a suitable candidate for designing novel polymers and coatings with enhanced mechanical properties. Recent studies have demonstrated that compounds with similar structures can improve the durability and stability of materials used in industrial applications.
The synthesis and characterization of this compound have also contributed to our understanding of organic chemistry principles. The multi-step synthetic route provides a valuable educational tool for students and researchers studying advanced organic reactions. The successful incorporation of complex functional groups into a single molecular framework highlights the versatility of modern synthetic methodologies.
Future research on 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid will focus on exploring its biological activity in greater detail. Preclinical studies are planned to evaluate its efficacy and safety profiles in animal models. These studies will provide critical data for determining its potential as a lead compound for further drug development efforts.
The integration of cutting-edge technologies, such as high-throughput screening and artificial intelligence-driven drug discovery platforms, will play a crucial role in advancing research on this compound. These tools will enable researchers to rapidly identify new derivatives with improved pharmacological properties and to accelerate the overall drug discovery process.
In conclusion, 1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for drug development and material science applications. Ongoing research efforts are expected to yield valuable insights into its biological activity and potential therapeutic uses.
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